molecular formula C21H27N3O6S B2662479 N1-(furan-2-ylmethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872976-02-8

N1-(furan-2-ylmethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2662479
M. Wt: 449.52
InChI Key: DNEKKFGTLOUOPM-UHFFFAOYSA-N
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Description

The compound “N1-(furan-2-ylmethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide” is a complex organic molecule that contains a furan ring, an oxazinan ring, and an oxalamide group . Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom . Oxazinan is a six-membered ring containing one nitrogen atom, one oxygen atom, and four carbon atoms. Oxalamide is a functional group containing a carbonyl (C=O) group flanked by two amide (C(=O)N) groups .


Molecular Structure Analysis

The molecular structure of furan derivatives has been studied using various spectroscopic techniques . These techniques include Fourier-transform infrared spectroscopy (FT-IR), Raman spectroscopy, ultraviolet-visible spectroscopy (UV-vis), and nuclear magnetic resonance (NMR) spectroscopy . These methods can provide detailed information about the geometric and vibrational properties of the molecule .


Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. For example, the reaction of urea and thiourea with furfural yields bisimines-1,3-bis[(E)-furan2-yl)methylene]urea, and 1,3-bis[(E)-furan-2-yl)methylene]thiourea respectively . Also, the reaction between acetophenone and furfural in a basic medium yields the chalcone: (E)-3-(furan-2-yl)-1-phenylprop-2-ene-1-one .


Physical And Chemical Properties Analysis

Furfural, a derivative of furan, is a colorless, flammable, highly volatile liquid with a boiling point close to room temperature . It is soluble in common organic solvents, including alcohol, ether, and acetone .

Scientific Research Applications

Catalytic Activity in Chemical Synthesis

N,N'-Bis(furan-2-ylmethyl)oxalamide and its derivatives demonstrate significant efficacy in promoting Cu-catalyzed N-arylation of anilines and cyclic secondary amines. This catalytic activity facilitates the coupling of a wide range of (hetero)aryl bromides with various amines at relatively low temperatures and catalyst loadings, enabling the synthesis of pharmaceutically relevant building blocks with high selectivity. This method provides an efficient and cost-effective approach to synthesizing complex molecules, highlighting the compound's utility in organic synthesis (Bhunia, Kumar, & Ma, 2017).

Development of High-Performance Energetic Materials

The structural motif of furan and its nitrogen-rich derivatives, including those similar to N1-(furan-2-ylmethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, has been explored for the assembly of diverse N-O building blocks leading to high-performance energetic materials. These compounds exhibit high density, good thermal stability, and excellent detonation properties, making them suitable for potential applications as energetic materials. The design strategy focuses on introducing azoxy N-oxide functionality into the furazan backbone, achieving a straightforward and cost-effective synthesis route for materials with superior energetic properties (Zhang & Shreeve, 2014).

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, characterization, and potential applications. Given the biological activities of similar furan derivatives, it could be interesting to investigate the potential biological activities of this compound .

properties

IUPAC Name

N'-(furan-2-ylmethyl)-N-[[3-(2,4,6-trimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O6S/c1-14-10-15(2)19(16(3)11-14)31(27,28)24-7-5-9-30-18(24)13-23-21(26)20(25)22-12-17-6-4-8-29-17/h4,6,8,10-11,18H,5,7,9,12-13H2,1-3H3,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEKKFGTLOUOPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(furan-2-ylmethyl)-N2-((3-(mesitylsulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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